N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide
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Overview
Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a tetrahydroquinoline ring system, which is a common structural motif in many biologically active molecules
Scientific Research Applications
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with propyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for the addition of reagents and monitoring of the reaction progress. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The acetyl group and oxalamide moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3,4-dimethoxyphenethyl)oxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide is unique due to its specific combination of functional groups and the presence of the tetrahydroquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-8-17-15(21)16(22)18-13-7-6-12-5-4-9-19(11(2)20)14(12)10-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGECYLEITBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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